2-Cyclopropyl-1-methylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

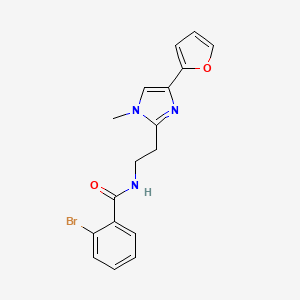

“2-Cyclopropyl-1-methylbenzimidazole” is a chemical compound with the molecular formula C11H12N2 . It belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds . These compounds are similar to various natural antecedents and have been studied for their potential in various pharmaceutical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “this compound”, can be accelerated using a metal-free novel route. This involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . Another method involves using Cu–Pd/γ-Al2O3 as the catalyst, synthesizing benzimidazole directly from 2-nitroaniline and ethanol .Molecular Structure Analysis

The structure-activity relationship (SAR) of benzimidazoles indicates that the substituent’s tendency and position on the benzimidazole ring significantly contribute to its activity . The substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences its activity .Chemical Reactions Analysis

The reactions involved in the synthesis of benzimidazole derivatives are accelerated by orders of magnitude in comparison to the bulk . An acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides has been suggested .科学的研究の応用

Agricultural Applications

Polymeric and Solid Lipid Nanoparticles for Sustained Release in Agriculture : A study highlighted the use of solid lipid nanoparticles and polymeric nanocapsules as carriers for fungicides like carbendazim, a derivative of benzimidazole, to improve the release profiles, transfer to the site of action, reduce environmental toxicity, and enhance stability. This approach offers new options for plant disease treatment and prevention (E. Campos et al., 2015).

Medical Research

Cancer Cell Proliferation Inhibition : Carbendazim, another benzimidazole derivative, has been studied for its ability to suppress microtubule dynamics, leading to the inhibition of human cancer cell proliferation. This action suggests potential therapeutic applications in oncology, given its effects on tumor cell lines (Mythili Yenjerla et al., 2009).

Chemical Synthesis and Material Science

Synthesis of Benzimidazole Derivatives : Research into the cyclopropyliminium rearrangement of substituted 2-cyclopropylbenzimidazoles has led to the development of methods for synthesizing 2,3-dihydropyrrolobenzimidazoles. These methods provide insights into directing the synthesis process based on solvent polarity and functional group positioning, which is crucial for the creation of materials and molecules with specific properties (R. Salikov et al., 2013).

Immunological Applications

Development of Polyclonal Antibodies : The creation of a polyclonal antibody recognizing carbendazim and other benzimidazole-type fungicides was achieved using commercially available benzimidazole derivatives. This antibody has potential applications in the detection of benzimidazole-type pesticides in environmental samples, demonstrating the versatility of benzimidazole derivatives in contributing to environmental safety and regulatory compliance (C. Zikos et al., 2015).

将来の方向性

作用機序

Target of Action

Benzimidazole derivatives, such as 2-Cyclopropyl-1-methylbenzimidazole, have been reported to exhibit a wide range of biological activities, including anticancer . The primary targets of these compounds are often associated with cancer cells, where they can inhibit tumor progression . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .

Mode of Action

The mode of action of this compound is likely related to its interaction with its targets in cancer cells. The compound may interact with these targets, causing changes that inhibit the progression of the tumor . The specific interactions and resulting changes can depend on the substitution pattern of the benzimidazole nucleus . For instance, the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Pharmacokinetics

Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity .

Result of Action

The result of the action of this compound is likely the inhibition of tumor progression in cancer cells . This is achieved through its interaction with its targets and the subsequent changes caused by this interaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile . This suggests that the compound’s action can be influenced by the pH of its environment. Additionally, the presence of an ortho amino group allows further reaction to give a cyclic product , suggesting that the compound’s action can also be influenced by the presence of specific functional groups in its environment.

特性

IUPAC Name |

2-cyclopropyl-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-13-10-5-3-2-4-9(10)12-11(13)8-6-7-8/h2-5,8H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLXZRNCLNSDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2917165.png)

![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)